molecular formula C19H20BrFN2O2 B10891418 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10891418
M. Wt: 407.3 g/mol
InChI Key: AFOCUEDGOJJEOV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate reagent to form the bromophenoxy group.

    Formation of the Fluorobenzyl Piperazine Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with piperazine to form the fluorobenzyl piperazine group.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the fluorobenzyl piperazine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may yield different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.

    Cellular Effects: The compound may induce cellular effects such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone
  • 2-(4-Bromophenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone
  • 2-(4-Bromophenoxy)-1-[4-(4-chlorobenzyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone is unique due to the presence of both bromophenoxy and fluorobenzyl groups, which may confer specific biological activities and chemical reactivity that differ from similar compounds.

Properties

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20BrFN2O2/c20-16-3-7-18(8-4-16)25-14-19(24)23-11-9-22(10-12-23)13-15-1-5-17(21)6-2-15/h1-8H,9-14H2

InChI Key

AFOCUEDGOJJEOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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